Home > Products > Screening Compounds P128074 > Endoxifen mesylate
Endoxifen mesylate - 1032008-71-1

Endoxifen mesylate

Catalog Number: EVT-267271
CAS Number: 1032008-71-1
Molecular Formula: C26H31NO5S
Molecular Weight: 469.596
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.
Synthesis Analysis

The synthesis of endoxifen mesylate typically involves several key steps:

  1. Starting Material: Tamoxifen is the precursor for endoxifen synthesis.
  2. Metabolic Conversion: In vivo, tamoxifen is metabolized by cytochrome P450 enzymes to form endoxifen, primarily through the action of CYP2D6.
  3. Isolation and Purification: The resulting endoxifen can be isolated using various chromatographic techniques, including high-performance liquid chromatography.
  4. Mesylation: The conversion to endoxifen mesylate involves reacting endoxifen with methanesulfonic acid (mesylate) to form the mesylate salt, enhancing its pharmacokinetic properties.

The synthesis can be optimized using microwave-assisted methods or traditional reflux techniques to improve yield and purity, with typical reaction conditions involving solvents like acetonitrile or ethyl acetate .

Molecular Structure Analysis

Endoxifen mesylate has a complex molecular structure characterized by its dual isomeric forms (E and Z). The chemical formula for endoxifen is C26H28ClNO2, with a molecular weight of approximately 425.96 g/mol.

Structural Data

  • Molecular Formula: C26H28ClNO2
  • Molecular Weight: 425.96 g/mol
  • Isomeric Forms:
    • (E)-endoxifen
    • (Z)-endoxifen

The structure features a triarylethylene backbone typical of tamoxifen derivatives, with hydroxyl and methoxy groups contributing to its biological activity.

Chemical Reactions Analysis

Endoxifen mesylate participates in various chemical reactions that are essential for its functionality:

  1. Isomerization: Endoxifen can undergo E/Z isomerization under physiological conditions, which may affect its binding affinity to estrogen receptors.
  2. Metabolism: The compound is subject to further metabolic transformations in the liver, leading to additional metabolites that may influence its pharmacological profile.
  3. Receptor Binding: Endoxifen binds to estrogen receptors in target tissues, leading to transcriptional modulation of estrogen-responsive genes.

The stability of endoxifen mesylate under different conditions has been studied using high-performance liquid chromatography coupled with mass spectrometry to ensure quality control in pharmaceutical applications .

Mechanism of Action

Endoxifen exerts its therapeutic effects primarily through the modulation of estrogen receptors:

  1. Binding Affinity: Endoxifen has a higher affinity for estrogen receptors compared to tamoxifen, leading to more effective inhibition of estrogen-mediated signaling pathways.
  2. Antagonistic Action: In breast tissue, it acts as an antagonist, blocking estrogen's proliferative effects on cancer cells.
  3. Agonistic Action: In bone and uterine tissues, it may exhibit partial agonistic activity, contributing to its favorable safety profile.

The mechanism involves competitive inhibition at the estrogen receptor site, leading to altered gene expression associated with cell proliferation and apoptosis in hormone-sensitive tumors .

Physical and Chemical Properties Analysis

Endoxifen mesylate displays several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Enhanced solubility in aqueous solutions due to the mesylate form.
  • Stability: Stability studies indicate that endoxifen mesylate remains stable under recommended storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Applications

Endoxifen mesylate is primarily utilized in clinical settings for:

  1. Breast Cancer Treatment: As a therapeutic agent in hormone receptor-positive breast cancer, particularly in patients who are resistant to tamoxifen.
  2. Research Applications: Used in studies investigating estrogen receptor modulation and mechanisms of resistance in breast cancer therapies.
  3. Formulation Development: Employed in developing novel drug delivery systems aimed at improving bioavailability and therapeutic outcomes.
Chemical Structure and Isomeric Differentiation

Endoxifen mesylate (chemical name: 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol methanesulfonate) is the pharmaceutically stabilized salt form of endoxifen, a key tamoxifen metabolite. Its molecular formula is C₂₆H₃₀NO₅S, with a molecular weight of 468.59 g/mol. The compound features a triphenylethylene core structure with a phenol ring (A-ring), an ethylene linker, a phenyl substituent (B-ring), and a para-substituted aminoethoxy phenyl group (D-ring). The mesylate salt enhances stability and aqueous solubility compared to the free base [1] [4] [10].

Stereochemical complexity arises from:

  • Geometric isomerism: The ethylene bond exists as Z (formerly cis) or E (formerly trans) isomers. The Z-configuration positions the phenol (A-ring) and aminoethoxy (D-ring) groups on the same side, enabling optimal estrogen receptor (ER) binding. The E-isomer exhibits significantly reduced ER affinity due to steric hindrance [4] [8].
  • Chiral centers: The tertiary alcohol at the ethylene linkage creates two enantiomers, though Z-endoxifen mesylate is clinically developed as a racemate [8].

Table 1: Key Structural Characteristics of Endoxifen Mesylate

PropertyDescription
Molecular FormulaC₂₆H₃₀NO₅S
Molecular Weight468.59 g/mol
Isomeric FormZ-isomer predominantly (>98%)
Core StructureTriphenylethylene with aminoethoxy substituent
Salt FormerMethanesulfonic acid
Key Functional GroupsPhenolic hydroxyl (A-ring), tertiary amine (side chain), ethylene double bond

Pharmacologically, the Z-isomer demonstrates 100-fold greater antiestrogenic potency than tamoxifen, with an ERα binding affinity (Ki = ~3 nM) comparable to estradiol. This arises from optimal positioning of its phenolic hydroxyl group for hydrogen bonding with ERα residues Glu353/Arg394, while the aminoethoxy side chain interacts with Asp351 [3] [6] [9].

Historical Development from Tamoxifen Metabolites

Endoxifen's emergence parallels four decades of tamoxifen pharmacology:

  • 1977: Tamoxifen gains FDA approval for metastatic breast cancer. Early studies identify N-desmethyltamoxifen (NDT) and 4-hydroxytamoxifen (4OHT) as metabolites [2] [5].
  • Early 2000s: CYP2D6 is identified as the primary enzyme converting NDT to endoxifen. Landmark studies show endoxifen serum concentrations correlate with CYP2D6 activity: poor metabolizers (PMs) exhibit ~85% lower levels than extensive metabolizers (EMs), explaining variable tamoxifen efficacy [2] [6].
  • 2005: Preclinical evidence establishes endoxifen as a superior ER antagonist vs. tamoxifen or 4OHT. It uniquely induces ERα degradation (like fulvestrant) while retaining oral bioavailability, with IC₅₀ values for ER+ cell growth inhibition at 10-100 nM vs. 1-10 μM for tamoxifen [3] [6].
  • 2010–2015: Phase I trials of Z-endoxifen hydrochloride (later mesylate) confirm dose-proportional pharmacokinetics (20–160 mg/day), achieving steady-state concentrations (1–5 μM) exceeding therapeutic thresholds without CYP2D6 influence [2] [6].
  • 2018: Phase II trials demonstrate 26% clinical benefit rate in AI/tamoxifen-refractory metastatic ER+ breast cancer, including cases resistant to fulvestrant or everolimus [2] [3].

Table 2: Key Milestones in Endoxifen Development

YearMilestoneSignificance
1977Tamoxifen FDA approvalFoundation for SERM therapeutics in breast cancer
2003CYP2D6 linked to endoxifen generationExplained interpatient variability in tamoxifen response
2005Endoxifen shown to degrade ERαRevealed unique mechanism beyond competitive antagonism
2010First-in-human trial of Z-endoxifenEstablished oral bioavailability and linear pharmacokinetics
2018Phase II results in endocrine-resistant diseaseDemonstrated efficacy in heavily pretreated populations
2021FDA Orphan Drug designation for desmoid tumorsExpanded potential indications beyond breast cancer

Role in Selective Estrogen Receptor Modulation (SERM) Therapeutics

As a next-generation SERM, endoxifen mesylate overcomes key limitations of classical SERMs through three mechanisms:

Enhanced ER-Targeted Antagonism

:Endoxifen binds ERα with 12.1% relative affinity vs. estradiol (vs. tamoxifen’s 2.8%), enabling deeper suppression of estrogen-dependent transcription. At concentrations >1 μM, it triggers ERα proteasomal degradation via the ubiquitin-E3 ligase pathway, a mechanism absent in tamoxifen or raloxifene. This dual action overcomes resistance from ER overexpression or constitutive activation by ESR1 mutations [3] [6] [9].

Properties

CAS Number

1032008-71-1

Product Name

Endoxifen mesylate

IUPAC Name

4-[(Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol mesylate

Molecular Formula

C26H31NO5S

Molecular Weight

469.596

InChI

InChI=1S/C25H27NO2.CH4O3S/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;1-5(2,3)4/h4-16,26-27H,3,17-18H2,1-2H3;1H3,(H,2,3,4)/b25-24-;

InChI Key

NZSNFFJPXQBVFG-BJFQDICYSA-N

SMILES

OC1=CC=C(/C(C2=CC=C(OCCNC)C=C2)=C(C3=CC=CC=C3)\CC)C=C1.OS(=O)(C)=O

Solubility

Soluble in DMSO

Synonyms

Endoxifen HCl; Endoxifen hydrochloride; Z-Endoxifen HCl; 4-Hydroxy-N-desmethyltamoxifen; N-Desmethyl-4-hydroxytamoxifen;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.